Ethyl 1-(4-fluorophenyl)-4-oxocyclohexanecarboxylate
CAS No.: 80912-59-0
Cat. No.: VC2521039
Molecular Formula: C15H17FO3
Molecular Weight: 264.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 80912-59-0 |
|---|---|
| Molecular Formula | C15H17FO3 |
| Molecular Weight | 264.29 g/mol |
| IUPAC Name | ethyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate |
| Standard InChI | InChI=1S/C15H17FO3/c1-2-19-14(18)15(9-7-13(17)8-10-15)11-3-5-12(16)6-4-11/h3-6H,2,7-10H2,1H3 |
| Standard InChI Key | BPSJDYPVWCKJBM-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1(CCC(=O)CC1)C2=CC=C(C=C2)F |
| Canonical SMILES | CCOC(=O)C1(CCC(=O)CC1)C2=CC=C(C=C2)F |
Introduction
Chemical Structure and Properties
Ethyl 1-(4-fluorophenyl)-4-oxocyclohexanecarboxylate consists of a cyclohexanone ring substituted with both an ethyl carboxylate group and a 4-fluorophenyl moiety. The compound derives its reactivity from the combination of an electrophilic ketone functional group, a nucleophilic ester group, and the electron-withdrawing effects of the fluorine substituent on the aromatic ring.
Structural Characteristics
The core structure of this compound is related to Ethyl 4-oxocyclohexanecarboxylate, but with the critical addition of a 4-fluorophenyl group at the 1-position of the cyclohexane ring. This structural modification significantly alters the compound's physical and chemical behavior compared to its unsubstituted counterpart.
Physical and Chemical Properties
While specific data for Ethyl 1-(4-fluorophenyl)-4-oxocyclohexanecarboxylate is limited in the provided sources, we can extrapolate some properties based on related compounds. Similar to Ethyl 4-oxocyclohexanecarboxylate, this compound is likely characterized by:
The presence of the fluorophenyl group likely increases the compound's lipophilicity while introducing unique electron distribution patterns that affect its reactivity in various chemical transformations.
Synthesis Methods
General Synthetic Approaches
The synthesis of Ethyl 1-(4-fluorophenyl)-4-oxocyclohexanecarboxylate typically involves a multi-step process similar to those used for related compounds, potentially including:
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Preparation of a cyclohexanone intermediate with an ester functionality
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Introduction of the 4-fluorophenyl group through appropriate coupling reactions
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Optimization of reaction conditions to ensure regioselectivity
Specific Synthetic Pathways
Based on related synthesis procedures, a potential synthetic route might involve:
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Starting with Ethyl 4-oxocyclohexanecarboxylate as the base structure
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Performing a controlled enolization reaction to generate the corresponding enolate
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Coupling the enolate with a suitable 4-fluorophenyl halide or other activated fluorophenyl derivative
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Purification through standard chromatographic techniques
Similar compounds have been synthesized using various methodologies, including those involving protected intermediates. For example, the synthesis of related cyclohexane derivatives often begins with protected ketones such as 1,4-dioxaspiro[4.5]decan-8-amine derivatives, followed by deprotection and further functionalization .
Applications in Pharmaceutical Research
Medicinal Chemistry
Ethyl 1-(4-fluorophenyl)-4-oxocyclohexanecarboxylate and its analogs represent an important class of compounds in medicinal chemistry research. The structural features of this compound make it particularly valuable in several areas:
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As a building block for more complex bioactive molecules
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As an intermediate in the synthesis of compounds with potential pharmacological effects
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As a starting point for structure-activity relationship studies
Drug Development Applications
The compound shares structural similarities with intermediates used in the synthesis of various pharmaceutical compounds. Fluorinated phenyl groups, like the one present in this compound, are common in many pharmaceuticals due to their ability to enhance metabolic stability, lipophilicity, and binding interactions with target proteins.
Similar cyclohexane-based compounds have been utilized in the development of:
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Neuropeptide Y antagonists
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Antihistamine agents
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Novel therapeutic compounds with diverse pharmacological properties
The specific electronic and steric properties introduced by the 4-fluorophenyl substituent potentially make this compound useful for developing compounds with enhanced receptor binding specificity or improved pharmacokinetic properties.
Chemical Reactivity and Transformations
Key Reactive Centers
Ethyl 1-(4-fluorophenyl)-4-oxocyclohexanecarboxylate possesses several reactive centers that enable diverse chemical transformations:
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The ketone group at the 4-position can undergo typical carbonyl reactions including reduction, nucleophilic addition, and condensation reactions
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The ester functionality provides opportunities for hydrolysis, transesterification, and conversion to other carboxylic acid derivatives
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The tertiary carbon bearing the 4-fluorophenyl group may participate in elimination reactions under appropriate conditions
Common Transformation Pathways
Based on the reactivity of similar compounds, Ethyl 1-(4-fluorophenyl)-4-oxocyclohexanecarboxylate can potentially undergo various transformations including:
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Reduction of the ketone to the corresponding alcohol
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Conversion of the ester to amides, acids, or other functional groups
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Further functionalization of the cyclohexane ring through various C-H activation strategies
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Cyclization reactions involving the ketone and ester functionalities to form heterocyclic compounds
These transformations make the compound valuable as a versatile intermediate in multistep organic synthesis.
Industrial Applications
Fine Chemical Production
Beyond its pharmaceutical applications, Ethyl 1-(4-fluorophenyl)-4-oxocyclohexanecarboxylate and related compounds find use in the production of specialty chemicals. The related base compound, Ethyl 4-oxocyclohexanecarboxylate, is known for its applications in various industrial processes due to its chemical resistance and stability .
Material Science Applications
The structural features of this compound class suggest potential applications in material science:
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As precursors for polymeric materials with specific properties
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In the development of specialty coatings with enhanced durability
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As components in the synthesis of compounds with electrical insulation properties
The presence of the fluorophenyl group potentially enhances these properties, particularly in applications where fluorine-containing materials offer advantages such as increased hydrophobicity or chemical resistance.
Current Research Directions
Ongoing Studies
Current research involving cyclohexane derivatives similar to Ethyl 1-(4-fluorophenyl)-4-oxocyclohexanecarboxylate focuses on several areas:
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Development of novel synthetic methodologies to access these compounds more efficiently
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Exploration of their potential as building blocks for bioactive compounds
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Investigation of their utility in catalytic processes
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